2-Methoxy-4-methyl-1,3,2-dioxaphospholane
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Overview
Description
2-Methoxy-4-methyl-1,3,2-dioxaphospholane is an organophosphorus compound with the molecular formula C4H9O3P. It is a cyclic phosphonate ester, characterized by a five-membered ring containing phosphorus, oxygen, and carbon atoms. This compound is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-4-methyl-1,3,2-dioxaphospholane can be synthesized through the reaction of methanol with 2-chloro-4-methyl-1,3,2-dioxaphospholane. The reaction typically occurs under mild conditions, with methanol acting as both a reactant and a solvent .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-methyl-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound 2-oxide.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Typical nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products Formed
Oxidation: This compound 2-oxide.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-methyl-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-methyl-1,3,2-dioxaphospholane involves its reactivity with various nucleophiles and oxidizing agents. The phosphorus atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxy-4-methyl-1,3,2-dioxaphospholane is unique due to its specific ring structure and the presence of both methoxy and methyl groups. This combination imparts distinct reactivity and properties compared to other similar compounds .
Properties
CAS No. |
6156-15-6 |
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Molecular Formula |
C4H9O3P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
2-methoxy-4-methyl-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H9O3P/c1-4-3-6-8(5-2)7-4/h4H,3H2,1-2H3 |
InChI Key |
APWMHPRLPYYVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1COP(O1)OC |
Origin of Product |
United States |
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